

# Application Notes and Protocols for In Vitro Treg Differentiation Using AS2863619

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## Compound of Interest

Compound Name: AS2863619

Cat. No.: B605613

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## Introduction

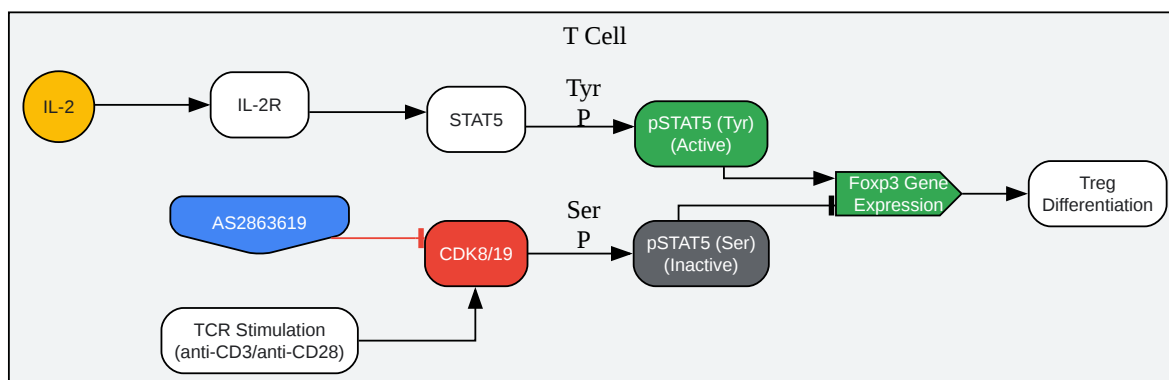
Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is a key regulator of Treg development and function. The ability to induce Foxp3 expression in conventional T cells (Tconv) to generate induced Tregs (iTregs) in vitro is a valuable tool for studying immune regulation and for the development of cell-based therapies. **AS2863619** is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has been identified as a powerful inducer of Foxp3 expression in both naïve and effector/memory T cells.[1][2] This induction is dependent on IL-2 and T-cell receptor (TCR) stimulation but notably occurs independently of TGF- $\beta$ , a cytokine commonly used in other iTreg differentiation protocols.[1][2][3]

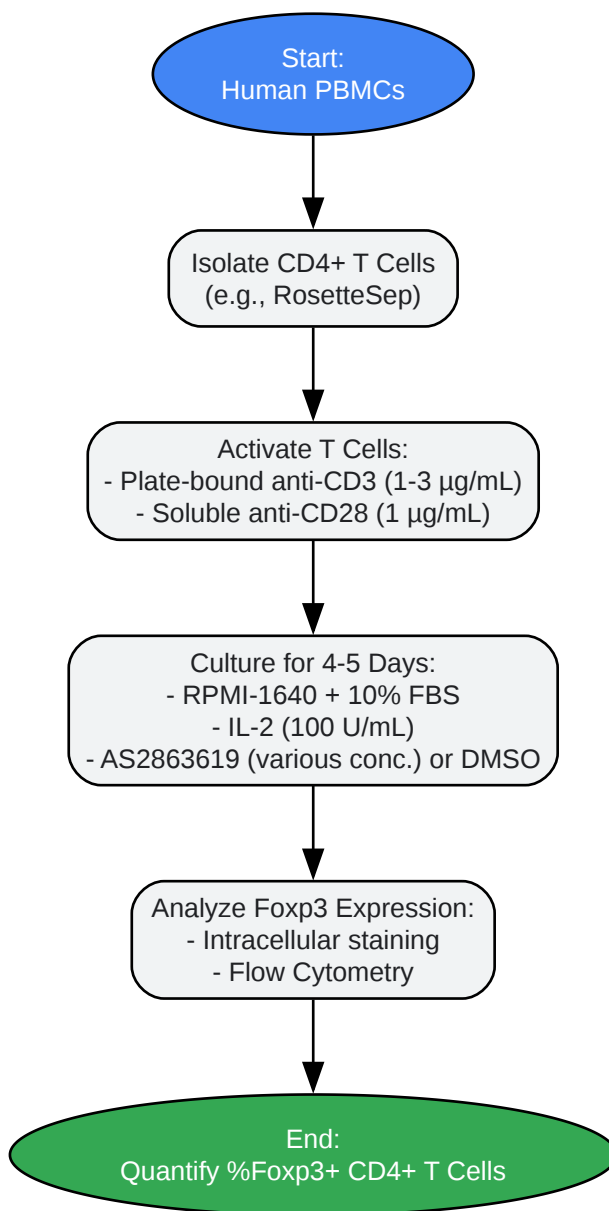
These application notes provide a detailed protocol for the in vitro differentiation of Tregs from peripheral blood mononuclear cells (PBMCs) using **AS2863619**.

## Mechanism of Action

**AS2863619** functions by inhibiting the kinase activity of CDK8 and its paralog CDK19.[1] In activated T cells, CDK8/19 normally phosphorylates the serine residue in the PSP (Pro-Ser-Pro) motif of STAT5, which hinders its activity.[2] By inhibiting CDK8/19, **AS2863619** prevents this serine phosphorylation and promotes the tyrosine phosphorylation of STAT5 in the C-terminal domain.[1] This altered phosphorylation state enhances the activation of STAT5,

leading to its increased binding to regulatory regions of the Foxp3 gene and subsequent induction of Foxp3 expression.<sup>[2]</sup>





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## References

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- 3. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
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